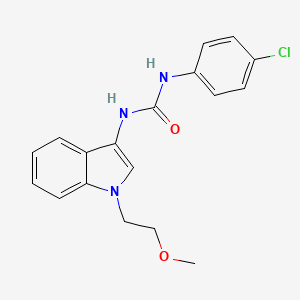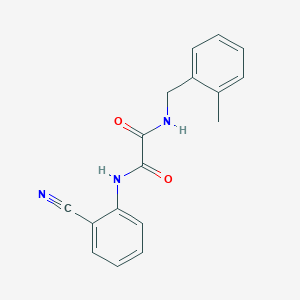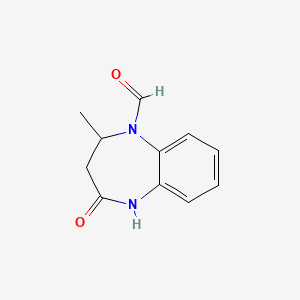
1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GW 501516 or Endurobol, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to enhance endurance and performance in athletes. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.
Aplicaciones Científicas De Investigación
Serotonin Receptor Interaction
Research has identified compounds acting on serotonin (5-HT) receptors, highlighting the role of specific urea derivatives in mediating physiological responses such as penile erections in rats. These findings underline the significance of urea derivatives in modulating serotonin receptor activities, suggesting potential applications in the development of drugs targeting these pathways (Millan et al., 1997).
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. The study demonstrates the effectiveness of certain urea compounds in preventing corrosion, indicating their potential for industrial applications where metal preservation is crucial (Bahrami & Hosseini, 2012).
Materials Science and Nonlinear Optical Properties
In materials science, indole derivatives, including those incorporating urea functionalities, have been synthesized and characterized for their potential in nonlinear optical (NLO) applications. These compounds exhibit promising NLO properties, suggesting their utility in high-tech applications such as optical switching and telecommunications (Tariq et al., 2020).
Antimicrobial and Antitumor Activities
Urea derivatives have also been explored for their antimicrobial and antitumor activities, with some compounds demonstrating significant inhibitory effects against various pathogens and cancer cell lines. This research avenue highlights the therapeutic potential of urea derivatives in developing new antimicrobial and anticancer agents (Rani et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGGBIAOWSEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2640487.png)
![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)
![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2640502.png)
![Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2640503.png)


![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)